(S)-(-)-Blebbistatin O-Benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

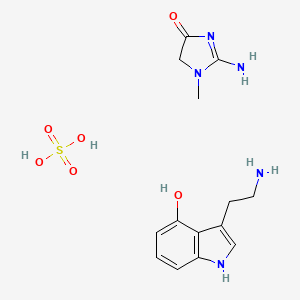

Benzoate is the simplest member of the class of benzoates that is the conjugate base of benzoic acid, comprising a benzoic acid core with a proton missing to give a charge of -1 . It has a role as a human xenobiotic metabolite and a plant metabolite .

Synthesis Analysis

Chiral amines are key structural motifs present in a wide variety of natural products, drugs, and other biologically active compounds. During the past decade, significant advances have been made with respect to the enantioselective synthesis of chiral amines, many of them based on catalytic asymmetric hydrogenation (AH) . The asymmetric hydrogenation of prochiral imines is the most direct and efficient approach to prepare valuable α-chiral amines .

Molecular Structure Analysis

Benzoate has a structure of C7H5O2- . It is the conjugate base of benzoic acid, comprising a benzoic acid core with a proton missing to give a charge of -1 .

Chemical Reactions Analysis

O-Benzoylhydroxylamines as an electrophilic aminating agent have proven to be the best and most widely used in both academic and industrial research . They have been used in transition metal-catalyzed C–N bond formation reactions .

Physical And Chemical Properties Analysis

Benzoate has physical and chemical properties that include its structure, chemical names, and classification .

科学的研究の応用

Optimization and Pharmacological Potential : Blebbistatin is used as a myosin 2 inhibitor to study cytoskeleton-related processes. Despite limitations like fluorescence, poor water solubility, cytotoxicity, and (photo)degradation, it's crucial as the only myosin 2-specific inhibitor available. Its modification has led to new compounds useful in neurodegeneration, muscle disease, wound healing, and cancer metastasis research (Á. Rauscher et al., 2018).

Phototoxicity and Photoinactivation in UV and Visible Light : Blebbistatin's compatibility with common excitation wavelengths was examined due to its extensive use with fluorescence imaging in cytoskeletal dynamics studies. It was found that illumination at certain wavelengths can cause cell death and change its absorption and emission spectra, affecting pharmacological activity (J. Kolega, 2004).

Photoinactivation by Blue Light : Blebbistatin's inhibitory action is rapidly inactivated under blue light, affecting its behavior in cells. This property can be used to locally reverse the action of blebbistatin treatment in a cell, but it may produce free radicals upon irradiation, potentially causing cell damage (T. Sakamoto et al., 2005).

Development of Non-Phototoxic, Non-Fluorescent Derivative : A new derivative, para-aminoblebbistatin, was reported to be highly soluble, non-fluorescent, photostable, and free of photo- or cytotoxicity. It bears similar myosin II inhibitory properties to blebbistatin, making it a feasible replacement for applications requiring high concentrations of the inhibitor or blue light irradiation (B. H. Várkuti et al., 2016).

Inhibition of Contraction and Acceleration of Migration in Hepatic Stellate Cells : Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells, suggesting its potential as a therapeutic target for liver fibrosis and portal hypertension (Z. Liu et al., 2010).

Mechanism of Inhibition of Myosin II : Blebbistatin preferentially binds to the ATPase intermediate with ADP and phosphate at the active site, slowing down phosphate release. It does not interfere with myosin binding to actin but blocks myosin heads in a products complex with low actin affinity, useful in muscle physiology and cellular function studies (M. Kovács et al., 2004).

将来の方向性

特性

IUPAC Name |

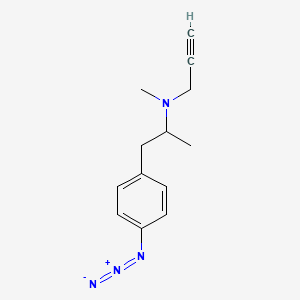

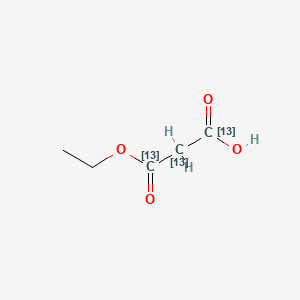

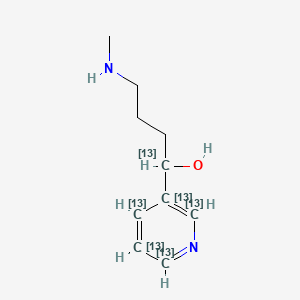

[(3aS)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIURMLAMQGRRU-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652482 |

Source

|

| Record name | (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217832-61-5 |

Source

|

| Record name | (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of (S)-(-)-Blebbistatin O-Benzoate in ameliorating atopic dermatitis symptoms, as suggested by the research?

A1: The research suggests that (S)-(-)-Blebbistatin O-Benzoate exerts its effects through a two-pronged approach:

- Enhancing Epidermal Barrier Function: The compound appears to promote the expression of crucial proteins involved in forming a robust skin barrier, such as filaggrin, loricrin, and involucrin. Additionally, it seems to stimulate the production of ceramides, further bolstering the skin's defensive capabilities. []

- Inhibiting Type 2 Alarmin Cytokine Induction: (S)-(-)-Blebbistatin O-Benzoate demonstrates an ability to suppress the excessive production of type 2 alarmin cytokines, key inflammatory mediators implicated in atopic dermatitis pathogenesis. These cytokines are often released by epidermal cells in response to allergens or the mechanical stress of scratching. By curbing their production, the compound helps to dampen the inflammatory cascade associated with atopic dermatitis. []

Q2: What were the key in vivo findings supporting the potential of (S)-(-)-Blebbistatin O-Benzoate as an atopic dermatitis treatment?

A2: The study employed a mite antigen-induced atopic dermatitis model in NC/Nga mice to assess the compound's efficacy. (S)-(-)-Blebbistatin O-Benzoate treatment led to:

- Significant reduction in dermatitis scores and ear thickness: This indicates a reduction in the severity of skin inflammation and edema. []

- Lower serum IgE levels: Elevated IgE levels are a hallmark of atopic dermatitis, and the compound's ability to reduce them suggests a modulation of the underlying allergic response. []

- Histological improvements: Analysis of skin biopsies revealed increased filaggrin production and a decrease in mast cell infiltration, reflecting improved barrier function and reduced inflammation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)